An In-depth Technical Guide to Octa-3,5-diene-2,7-dione: IUPAC Nomenclature, Structure, and Potential Applications
An In-depth Technical Guide to Octa-3,5-diene-2,7-dione: IUPAC Nomenclature, Structure, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Octa-3,5-diene-2,7-dione is a conjugated dienone with a chemical structure that suggests potential for diverse chemical reactivity and biological activity. This technical guide provides a comprehensive overview of its IUPAC nomenclature, molecular structure, and physicochemical properties. Due to the limited availability of experimental data for this specific molecule, this guide also incorporates data from closely related analogous compounds to provide a predictive profile. Furthermore, it explores general synthetic strategies applicable to conjugated dienones and discusses their potential in drug development, with a focus on their role as Michael acceptors in biological systems.
IUPAC Nomenclature and Chemical Structure
The systematic IUPAC name for the compound is octa-3,5-diene-2,7-dione . The name precisely describes its eight-carbon chain (octa-), the presence of two double bonds at the third and fifth positions (-3,5-diene-), and two ketone functional groups at the second and seventh positions (-2,7-dione).[1] The most stable isomer is anticipated to be the (3E,5E) stereoisomer, where both double bonds adopt a trans configuration.
Synonyms: (3E,5E)-3,5-Octadiene-2,7-dione, 3,5-Octadiene-2,7-dione.[2]
Chemical Structure:
The structure consists of an eight-carbon backbone with a conjugated system formed by two carbon-carbon double bonds and two carbonyl groups. This extended conjugation influences the molecule's electronic properties and reactivity.
Figure 1: Chemical structure of Octa-3,5-diene-2,7-dione.
Physicochemical Properties
Quantitative Data Summary
The following table summarizes the available computed and analogous experimental data for octa-3,5-diene-2,7-dione and related compounds.
| Property | Value (Octa-3,5-diene-2,7-dione) | Data Type | Reference/Analog |
| Molecular Formula | C₈H₁₀O₂ | --- | [1] |
| Molecular Weight | 138.16 g/mol | Computed | [1] |
| CAS Number | 64330-66-1 | --- | [2] |
| Appearance | Colorless to pale yellow liquid | Experimental (Analog: 3,5-octadien-2-one) | [3] |
| Specific Gravity | 0.867 - 0.873 @ 25°C | Experimental (Analog: 3,5-octadien-2-one) | [3] |
| Refractive Index | 1.509 - 1.515 @ 20°C | Experimental (Analog: 3,5-octadien-2-one) | [3] |
| Topological Polar Surface Area | 34.1 Ų | Computed | [1] |
| Hydrogen Bond Donor Count | 0 | Computed | [2] |
| Hydrogen Bond Acceptor Count | 2 | Computed | [2] |
| Rotatable Bond Count | 3 | Computed | [2] |
Spectroscopic Data (Analogous Compounds)
Due to the absence of specific spectroscopic data for octa-3,5-diene-2,7-dione, the following data for analogous compounds are provided for reference. These spectra can offer insights into the expected spectral characteristics.
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¹³C NMR: For a related compound, 4,5-dihydroxy-3,5-octadiene-2,7-dione, the presence of carbonyl carbons and sp² hybridized carbons of the diene system would be expected in the downfield region of the spectrum.
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Infrared (IR) Spectroscopy: The IR spectrum of a related compound, 4,5-dihydroxy-3,5-octadiene-2,7-dione, would likely show strong characteristic absorption bands for the C=O stretching of the ketone groups (typically around 1650-1700 cm⁻¹) and C=C stretching of the conjugated diene (around 1600-1650 cm⁻¹).[4]
-
Mass Spectrometry (MS): The mass spectrum of 4,5-dihydroxy-3,5-octadiene-2,7-dione would show the molecular ion peak and characteristic fragmentation patterns.[4]
Experimental Protocols: General Synthesis of Conjugated Dienones
While a specific, detailed protocol for octa-3,5-diene-2,7-dione is not available, conjugated dienones are commonly synthesized via aldol condensation reactions, specifically the Claisen-Schmidt condensation.[5][6][7] This methodology involves the base-catalyzed reaction of an aldehyde or ketone with another carbonyl compound, followed by dehydration to yield the α,β-unsaturated carbonyl compound.
General Claisen-Schmidt Condensation Protocol for Dienone Synthesis
This protocol describes a general procedure for the synthesis of a dienone from an appropriate aldehyde and ketone.
Materials:
-
Aldehyde (e.g., crotonaldehyde as a precursor to one of the double bonds)
-
Ketone (e.g., acetone or a substituted ketone)
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Base catalyst (e.g., sodium hydroxide, potassium hydroxide)
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Solvent (e.g., ethanol, water)
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Acid for neutralization (e.g., hydrochloric acid)
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Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)
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Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Reaction Setup: A solution of the ketone in a suitable solvent (e.g., ethanol) is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.
-
Base Addition: An aqueous solution of the base catalyst (e.g., 10% NaOH) is added dropwise to the stirred ketone solution.
-
Aldehyde Addition: The aldehyde is then added dropwise to the reaction mixture, maintaining the low temperature. The reaction is typically stirred for several hours at room temperature.
-
Workup: After the reaction is complete (monitored by TLC), the mixture is acidified with a dilute acid (e.g., 10% HCl) to neutralize the base.
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Extraction: The product is extracted with an organic solvent. The organic layers are combined, washed with brine, and dried over an anhydrous drying agent.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by a suitable method, such as column chromatography or recrystallization, to yield the pure dienone.
Figure 2: General workflow for the synthesis of a dienone via Claisen-Schmidt condensation.
Potential Applications in Drug Development
The core structure of octa-3,5-diene-2,7-dione, featuring an α,β,γ,δ-unsaturated dicarbonyl system, presents it as a potential Michael acceptor. Michael acceptors are electrophilic species that can react with nucleophiles, such as the thiol groups of cysteine residues in proteins, through a conjugate addition reaction.[8][9][10] This covalent modification of key proteins can modulate their function and is a strategy employed in the design of targeted covalent inhibitors.
Dienones as Michael Acceptors in Biological Systems
The reactivity of Michael acceptors is a key determinant of their biological activity and potential toxicity. The electrophilicity of the β-carbon in the α,β-unsaturated carbonyl system makes it susceptible to nucleophilic attack. In a biological context, the side chains of amino acids like cysteine and lysine can act as nucleophiles.[9][11]
The potential for octa-3,5-diene-2,7-dione to act as a Michael acceptor could be explored in the context of inhibiting enzymes with a reactive cysteine in their active site. Many enzymes, including certain proteases and kinases, rely on a catalytic cysteine residue. Covalent inhibition of such enzymes has emerged as a powerful strategy in drug discovery, leading to drugs with improved potency and duration of action.
Figure 3: Conceptual diagram of Octa-3,5-diene-2,7-dione acting as a Michael acceptor.
Conclusion
Octa-3,5-diene-2,7-dione is a molecule of interest due to its conjugated dienone structure. While specific experimental data for this compound is sparse, this guide provides a foundational understanding of its nomenclature, structure, and predicted properties based on available information and analogous compounds. The general synthetic routes and the potential of dienones as Michael acceptors in drug discovery highlight promising avenues for future research. Further experimental investigation into the synthesis, characterization, and biological evaluation of octa-3,5-diene-2,7-dione is warranted to fully elucidate its potential in chemical and pharmaceutical applications.
References
- 1. Octa-3,5-diene-2,7-dione | C8H10O2 | CID 53674807 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. 3,5-octadien-2-one, 38284-27-4 [thegoodscentscompany.com]
- 4. spectrabase.com [spectrabase.com]
- 5. m.youtube.com [m.youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
- 8. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 9. Michael acceptor molecules in natural products and their mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Eliminating Transition State Calculations for Faster and More Accurate Reactivity Prediction in Sulfa-Michael Additions Relevant to Human Health and the Environment - PMC [pmc.ncbi.nlm.nih.gov]

